Pseudotrienic acid A

Description

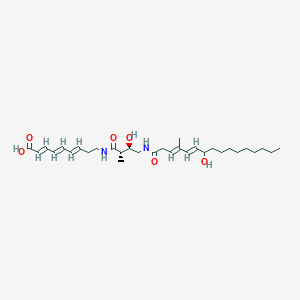

Pseudotrienic acid A is a bioactive polyene antifungal metabolite isolated from Pseudomonas sp. MF381-IODS . Its structure, determined as (2E,4E,6E)-9-[((2S,3R)-3-hydroxy-4-{[(3E,5E,7RS)-7-hydroxy-4-methylhexadeca-3,5-dienoyl]amino}-2-methylbutanoyl)amino]nona-2,4,6-trienoic acid, features a conjugated triene system and a hydroxylated branched-chain fatty acid moiety . The compound demonstrates antimicrobial activity against Staphylococcus aureus and Pseudomonas syringae pv. syringae, with a minimum inhibitory concentration (MIC) of 70 µg/mL . Structural analysis suggests it originates from macrolide ring-opening and is prone to lactone formation, which may influence its stability and bioavailability .

Properties

Molecular Formula |

C31H50N2O6 |

|---|---|

Molecular Weight |

546.7 g/mol |

IUPAC Name |

(2E,4E,6E)-9-[[(2S,3R)-3-hydroxy-4-[[(3E,5E)-7-hydroxy-4-methylhexadeca-3,5-dienoyl]amino]-2-methylbutanoyl]amino]nona-2,4,6-trienoic acid |

InChI |

InChI=1S/C31H50N2O6/c1-4-5-6-7-8-11-14-17-27(34)21-19-25(2)20-22-29(36)33-24-28(35)26(3)31(39)32-23-16-13-10-9-12-15-18-30(37)38/h9-10,12-13,15,18-21,26-28,34-35H,4-8,11,14,16-17,22-24H2,1-3H3,(H,32,39)(H,33,36)(H,37,38)/b12-9+,13-10+,18-15+,21-19+,25-20+/t26-,27?,28-/m0/s1 |

InChI Key |

WBVCUTBXBMPSBQ-UQLNNEGESA-N |

Isomeric SMILES |

CCCCCCCCCC(/C=C/C(=C/CC(=O)NC[C@@H]([C@H](C)C(=O)NCC/C=C/C=C/C=C/C(=O)O)O)/C)O |

Canonical SMILES |

CCCCCCCCCC(C=CC(=CCC(=O)NCC(C(C)C(=O)NCCC=CC=CC=CC(=O)O)O)C)O |

Synonyms |

pseudotrienic acid A |

Origin of Product |

United States |

Comparison with Similar Compounds

Pseudotrienic Acid B

2,3-Deepoxy-2,3-didehydrorhizoxin (Compound 3)

- Structure : A polyketide with a macrocyclic lactone core, co-isolated with this compound .

- Bioactivity : Primarily antimitotic, targeting tubulin polymerization, unlike the broad-spectrum antimicrobial activity of pseudotrienic acids .

- Origin : Derived from Pseudomonas spp., but lacks the polyene system critical for pseudotrienic acids’ membrane disruption .

Pyrrolnitrin (Compound 4)

- Structure : A tryptophan-derived chlorinated phenylpyrrole .

- Bioactivity : Broad antifungal activity but weaker against Gram-positive bacteria (e.g., MIC for S. aureus >100 µg/mL) compared to pseudotrienic acids .

- Mechanism : Inhibits fungal respiratory chains, contrasting with pseudotrienic acids’ proposed membrane-targeting action .

Macrocyclic and Polyene Compounds

Himeic Acid A

- Structure: A linear polyketide with a γ-pyranone ring, isolated from marine fungi .

- Bioactivity : Inhibits ubiquitin-activating enzymes, a mechanism unrelated to pseudotrienic acids’ antimicrobial action .

Comparative Data Table

| Compound | Source | Core Structure | Antimicrobial Activity (MIC, µg/mL) | Key Features |

|---|---|---|---|---|

| This compound | Pseudomonas sp. MF381 | Polyene fatty acid | S. aureus: 70; P. syringae: 70 | Lactone-forming, membrane disruption |

| Pseudotrienic Acid B | Pseudomonas sp. MF381 | Polyene fatty acid (C14) | S. aureus: 70; P. syringae: 70 | Synthetic accessibility studied |

| Pyrrolnitrin | Pseudomonas spp. | Chlorinated phenylpyrrole | S. aureus: >100; Antifungal: 10–50 | Respiratory chain inhibition |

| Nannochelins A–C | Nannocystis exedens | Hydroxamate siderophore | Antifungal: P. capsici (no MIC reported) | Iron-chelating, narrow spectrum |

Research Findings and Implications

- Mechanistic Divergence: Unlike pyrrolnitrin or nannochelins, pseudotrienic acids likely disrupt microbial membranes, a mechanism supported by their polyene structure .

- Synthetic Challenges : The stereochemical complexity of pseudotrienic acids complicates synthesis, necessitating advanced catalytic methods (e.g., asymmetric hydrogenation) .

Q & A

Q. What methodological approaches are recommended for isolating Pseudotrienic acid A from its natural source?

Isolation typically involves solvent extraction (e.g., methanol or ethyl acetate) followed by chromatographic techniques such as HPLC or flash chromatography. Fractionation should be guided by bioactivity assays or TLC monitoring. Critical parameters include solvent polarity, temperature control, and column calibration to preserve structural integrity. Cross-validation with spectroscopic data (NMR, MS) at each step ensures purity .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?

A combination of 1D/2D NMR (for stereochemistry and connectivity), high-resolution mass spectrometry (HR-MS for molecular formula), and infrared spectroscopy (IR for functional groups) is required. X-ray crystallography may resolve absolute configuration. Data must be cross-referenced with existing databases (e.g., SciFinder) and validated via reproducibility across multiple batches .

Q. How should researchers design in vitro assays to evaluate this compound’s biological activity?

Use cell lines relevant to the compound’s purported activity (e.g., cancer lines for cytotoxicity). Include dose-response curves (IC50/EC50 calculations), positive/negative controls, and triplicate experiments. Assay conditions (pH, incubation time) must align with pharmacokinetic properties. Statistical analysis (ANOVA, p-values) should confirm significance .

Advanced Research Questions

Q. What strategies address contradictions in reported mechanisms of action for this compound?

Conflicting data may arise from varying assay conditions or off-target effects. Resolve discrepancies by:

Q. What synthetic challenges arise in the de novo synthesis of this compound, and how can they be mitigated?

Key challenges include stereochemical control (e.g., chiral centers) and functional group compatibility. Strategies:

- Retrosynthetic analysis to identify stable intermediates.

- Use of asymmetric catalysis or enzymatic resolution for stereoselectivity.

- Protective groups (e.g., TBS for hydroxyls) during multi-step synthesis. Characterize intermediates via LC-MS and NMR to track byproducts .

Q. How can computational models predict this compound’s molecular targets and binding affinity?

Molecular docking (AutoDock Vina, Schrödinger) identifies potential targets by simulating ligand-receptor interactions. Molecular dynamics (MD) simulations assess stability over time. Validate predictions with:

- In vitro binding assays (SPR, ITC).

- Knockout/knockdown studies to confirm phenotypic changes.

- Comparison with structurally analogous compounds .

Data Integrity & Reproducibility

Q. What practices ensure reproducibility in this compound research?

- Document protocols in detail (e.g., equipment settings, reagent batches).

- Share raw data and code (GitHub, Zenodo) for transparency.

- Use open-source software (e.g., R, Python) for statistical analysis.

- Pre-register studies to minimize bias .

Q. How should researchers handle variability in this compound’s stability across experimental conditions?

Conduct stability studies under varying pH, temperature, and light exposure. Use accelerated degradation tests (e.g., 40°C/75% RH) and monitor via HPLC. Include stabilizers (e.g., antioxidants) if degradation exceeds 10%. Publish stability profiles to guide future work .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.